molecular formula C10H16ClNO B3092555 2-[(Propylamino)methyl]phenol hydrochloride CAS No. 1228879-00-2

2-[(Propylamino)methyl]phenol hydrochloride

Cat. No. B3092555
CAS RN: 1228879-00-2
M. Wt: 201.69 g/mol
InChI Key: FCUOTTUUMYCXGM-UHFFFAOYSA-N
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Description

“2-[(Propylamino)methyl]phenol hydrochloride” is an organic compound. It is a solid in physical form . The compound has a molecular weight of 201.7 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H15NO.ClH/c1-2-7-11-8-9-3-5-10(12)6-4-9;/h3-6,11-12H,2,7-8H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 201.7 . The InChI code for the compound is 1S/C10H15NO.ClH/c1-2-7-11-8-9-3-5-10(12)6-4-9;/h3-6,11-12H,2,7-8H2,1H3;1H .

Scientific Research Applications

Phenolic Compounds in Foods

Phenolic compounds, due to their potent antioxidant activities, have been a significant focus of research. These compounds occur mostly as soluble conjugates and insoluble forms, bound to cell wall structural components or sugar moieties. The liberation of these phenolics is crucial for their absorption in the gastrointestinal tract, and various food processing techniques such as fermentation and enzymatic hydrolysis have been shown to release phenolics from food matrices. This insight highlights the importance of bound phenolics in the diet and the potential health benefits they may confer (Acosta-Estrada, Gutiérrez-Uribe, & Serna-Saldívar, 2014).

Phenolic Compounds and Environmental Impact

Research has also delved into the environmental occurrence, toxicity, and degradation of phenolic compounds such as triclosan, highlighting the widespread presence of these compounds in various environmental compartments due to partial elimination in sewage treatment plants. The findings underscore the need for further investigation into the environmental impact of phenolic compounds and their potential transformation into more toxic and persistent by-products (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Chlorogenic Acid: A Phenolic Acid Review

Chlorogenic acid, a prominent phenolic acid found in green coffee extracts and tea, showcases a wide array of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. The broad biological and pharmacological effects of chlorogenic acid, along with its impact on lipid and glucose metabolism, suggest significant potential for the treatment of metabolic disorders (Naveed et al., 2018).

Phenolics in Aquatic Environments

The presence and fate of parabens, a class of phenolic compounds used as preservatives, in aquatic environments have been extensively reviewed. Despite relatively efficient removal from wastewater, parabens persist at low levels in effluents and surface waters, raising concerns about their potential as weak endocrine disruptors and the need for further study on their health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound .

properties

IUPAC Name

2-(propylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-7-11-8-9-5-3-4-6-10(9)12;/h3-6,11-12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUOTTUUMYCXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Propylamino)methyl]phenol hydrochloride

CAS RN

1228879-00-2
Record name Phenol, 2-[(propylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228879-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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